molecular formula C14H15NO3 B7593167 Oxolan-3-yl 1-methylindole-4-carboxylate

Oxolan-3-yl 1-methylindole-4-carboxylate

Cat. No.: B7593167
M. Wt: 245.27 g/mol
InChI Key: ZQHPLXFXOAVDRH-UHFFFAOYSA-N
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Description

Oxolan-3-yl 1-methylindole-4-carboxylate is an indole-derived compound featuring a methyl substituent at the 1-position and a carboxylate ester group at the 4-position, linked to an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. The oxolane ring likely enhances solubility and bioavailability compared to purely aromatic systems, while the 1-methylindole core contributes to metabolic stability and binding interactions in biological systems .

Properties

IUPAC Name

oxolan-3-yl 1-methylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15-7-5-11-12(3-2-4-13(11)15)14(16)18-10-6-8-17-9-10/h2-5,7,10H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHPLXFXOAVDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, synthesis methods, and applications of Oxolan-3-yl 1-methylindole-4-carboxylate and its analogs:

Compound Name Key Features Synthesis Method Physicochemical Properties Applications/Notes References
This compound Oxolane ring at 4-carboxylate; 1-methylindole core Likely esterification of 1-methylindole-4-carboxylic acid with oxolan-3-ol High solubility (oxolane); potential metabolic stability Pharmaceutical intermediates (inferred)
Methyl 1-methyl-β-carboline-3-carboxylate β-carboline scaffold; methyl ester at 3-position Oxidation of tetrahydro-β-carboline with KMnO₄ Mp > 200°C; ¹H-NMR (DMSO-d₆): δ 2.85 (CH₃), 4.03 (COOCH₃) Neuroactive/antioxidant potential
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (C7), methyl (C3), and carboxylic acid (C2) substituents Not specified CAS 16381-48-9; 100% purity Handling requires safety precautions
4-Methoxyindole-3-carboxaldehyde Methoxy (C4), aldehyde (C3) groups Vilsmeier-Haack reaction with DMF/POCl₃ Used without purification; antioxidant applications Antioxidant research
Compound 64a (EP 4 134 367 A1) Oxolan-3-yl-indazole; imidazole-pyrazolo[4,3-c]pyridine core Multi-step coupling reaction LC/MS: m/z 628 ([M+H]⁺) Medicinal chemistry (patented)
(R)-Methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate Indoline (saturated) core; cyanomethyl and methyl groups Not specified No known hazards (GHS classification) Research and development
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate Hydroxy-oxolane; methyl ester Not specified ≥95% purity; HS code 2932990090 Pharma building block
4-(Oxolan-3-yl)but-2-en-1-amine Oxolane with unsaturated amine chain Not specified Promotes agrochemical innovation Agrochemical synthesis

Key Differences and Implications

Core Structure: this compound combines an aromatic indole with an oxolane ring, favoring π-π stacking and hydrogen bonding. In contrast, Compound 64a () uses an indazole-oxolane hybrid, which may enhance target specificity in drug design . Methyl 1-methyl-β-carboline-3-carboxylate () contains a β-carboline scaffold, known for intercalation with DNA, suggesting divergent biological mechanisms compared to indole derivatives .

The cyanomethyl group in (R)-Methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate () introduces a nitrile functional group, which may enhance hydrogen bonding or metabolic stability compared to ester-linked oxolane .

Synthetic Routes :

  • The target compound’s synthesis likely involves esterification, whereas 4-Methoxyindole-3-carboxaldehyde () employs a Vilsmeier-Haack reaction, highlighting the role of electrophilic substitution in indole functionalization .
  • Compound 64a () uses multi-step coupling reactions, reflecting the complexity of integrating heterocyclic systems .

Applications :

  • Oxolane-containing compounds like Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate () are prioritized for pharmaceutical intermediates due to their stereochemical purity and solubility .
  • 4-(Oxolan-3-yl)but-2-en-1-amine () demonstrates the versatility of oxolane in agrochemicals, where unsaturated chains may improve plant membrane permeability .

Q & A

Basic: What are the established synthetic routes for Oxolan-3-yl 1-methylindole-4-carboxylate, and how is its structural integrity validated?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as coupling the oxolane (tetrahydrofuran) moiety with a functionalized indole core. A common approach includes:

  • Step 1: Esterification of 1-methylindole-4-carboxylic acid with a reactive oxolane derivative (e.g., oxolan-3-yl bromide under basic conditions).
  • Step 2: Purification via column chromatography to isolate intermediates.
  • Step 3: Final coupling using Mitsunobu or nucleophilic substitution reactions to attach the oxolane group .

Validation Techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm regioselectivity and substituent positions (e.g., methyl group at indole-N1, ester linkage at C4) .
  • Mass Spectrometry (MS): High-resolution MS verifies molecular mass and fragmentation patterns .
  • X-ray Crystallography: Resolves bond lengths and angles, particularly for the oxolane ring conformation .

Basic: What spectroscopic and computational methods are critical for characterizing the oxolane ring conformation in this compound?

Methodological Answer:

  • NMR Analysis: Coupling constants (JJ-values) between oxolane protons (e.g., H2 and H4) reveal puckering dynamics. For example, J2,4>8HzJ_{2,4} > 8 \, \text{Hz} suggests a twisted envelope conformation .
  • X-ray Diffraction: Defines the Cremer-Pople puckering parameters (amplitude qq, phase angle ϕ\phi) to quantify non-planarity. A q>0.5A˚q > 0.5 \, \text{Å} indicates significant puckering .
  • DFT Calculations: Optimize geometry using Gaussian or ORCA software, comparing experimental and theoretical puckering metrics .

Advanced: How can SHELX software address challenges in refining the crystal structure of this compound?

Methodological Answer:

  • Data Collection: High-resolution (<1.0 Å) X-ray data reduces thermal motion artifacts, critical for resolving flexible oxolane rings .
  • SHELXL Refinement:
    • Use of restraints for anisotropic displacement parameters (ADPs) to model disordered oxolane atoms.
    • Twin refinement (BASF parameter) if twinning is detected via R vs. intensity plots .
  • Validation: checkCIF/PLATON flags outliers (e.g., bond length deviations >3σ) and validates hydrogen bonding networks .

Advanced: How are conformational discrepancies between spectroscopic and crystallographic data resolved?

Methodological Answer:

  • Case Example: NMR suggests a planar oxolane ring (low JJ-values), while X-ray shows puckering.
  • Resolution Strategies:
    • Dynamic NMR: Variable-temperature NMR identifies ring-flipping equilibria (e.g., coalescence temperature analysis).
    • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H···O) stabilizing the puckered conformation in the solid state .
    • Molecular Dynamics (MD): Simulates solvent effects to reconcile solution vs. solid-state conformations .

Advanced: What experimental designs are optimal for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Target Identification: Docking studies (AutoDock Vina) predict binding to indole-targeted receptors (e.g., serotonin receptors) .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50_{50} against cyclooxygenase-2 (COX-2) using fluorogenic substrates.
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .
  • Metabolic Stability: LC-MS/MS quantifies hepatic microsomal degradation rates .

Advanced: How can computational modeling predict synthetic accessibility and regioselectivity?

Methodological Answer:

  • Retrosynthetic Analysis: Tools like Synthia or Reaxys prioritize routes based on oxolane-indole coupling feasibility .
  • DFT Transition State Modeling: Calculates activation barriers for competing pathways (e.g., N1 vs. C3 methylation) to explain regioselectivity .
  • Machine Learning (ML): Predicts reaction yields using datasets from analogous indole derivatives .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

  • Byproduct Identification: LC-HRMS detects dimers or hydrolyzed esters.
  • Process Optimization:
    • Temperature Control: Lower reaction temperatures (<0°C) reduce ester hydrolysis.
    • Catalyst Screening: Palladium/charcoal minimizes dehalogenation side reactions .
  • Crystallization: Use of ethanol/water mixtures selectively precipitates the product .

Advanced: How does the oxolane ring’s puckering influence the compound’s electronic properties?

Methodological Answer:

  • Hammett Constants: Correlate puckering-induced electron donation/withdrawal effects (σp_p values) with reactivity.
  • NBO Analysis: Quantifies hyperconjugation between oxolane oxygen lone pairs and the indole π-system .
  • Electrochemical Studies: Cyclic voltammetry measures oxidation potentials altered by ring strain .

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